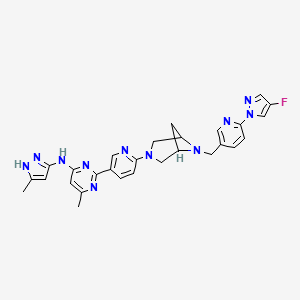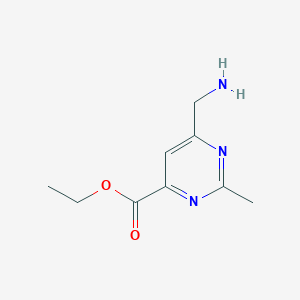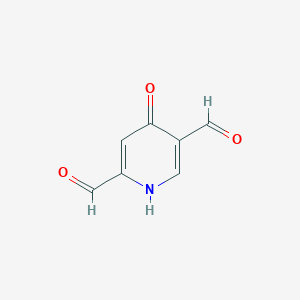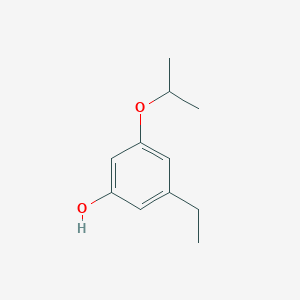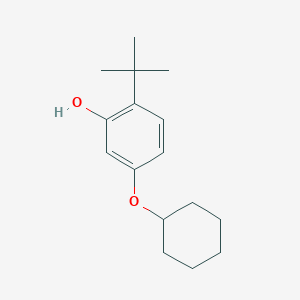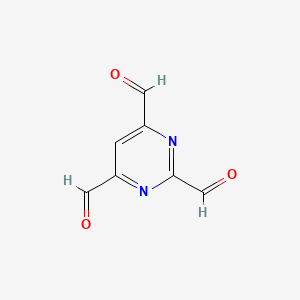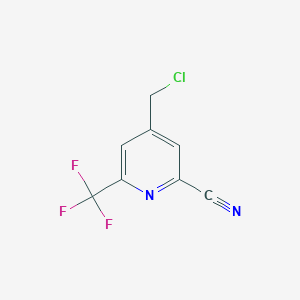
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with chloromethyl and trifluoromethyl groups, as well as a carbonitrile group
Preparation Methods
The synthesis of 4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 4-chloromethylpyridine with trifluoromethylating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The carbonitrile group can undergo addition reactions with various reagents, forming new compounds.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The chloromethyl and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carbonitrile group can also play a role in the compound’s mechanism of action by participating in addition reactions and forming stable complexes with other molecules .
Comparison with Similar Compounds
Similar compounds to 4-(Chloromethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile include:
4-(Chloromethyl)-pyridine-2-carbonitrile: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.
6-(Trifluoromethyl)-pyridine-2-carbonitrile:
4-(Methyl)-6-(trifluoromethyl)pyridine-2-carbonitrile: Substitution of the chloromethyl group with a methyl group can alter the compound’s reactivity and applications.
Properties
Molecular Formula |
C8H4ClF3N2 |
|---|---|
Molecular Weight |
220.58 g/mol |
IUPAC Name |
4-(chloromethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4ClF3N2/c9-3-5-1-6(4-13)14-7(2-5)8(10,11)12/h1-2H,3H2 |
InChI Key |
HLBOBUAVNPHQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


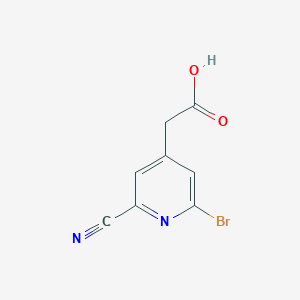
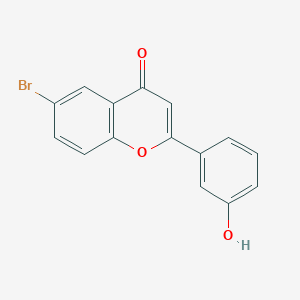
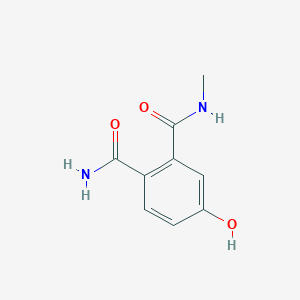
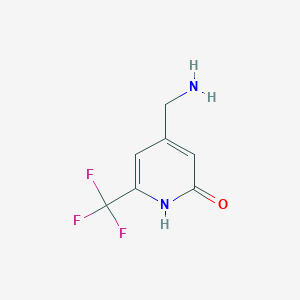
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B14856817.png)
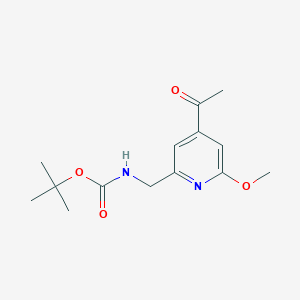
![2-[(3,4-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14856831.png)

